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Compound of Interest

Compound Name: Inpyrfluxam

cat. No.: B6594776

An In-depth Technical Guide on the Core Mechanism of Action of Inpyrfluxam on Fungi

Introduction

Inpyrfluxam is a broad-spectrum fungicide developed by Sumitomo Chemical Co., Ltd.,
belonging to the pyrazole-4-carboxamide chemical group.[1][2] It is classified by the Fungicide
Resistance Action Committee (FRAC) as a Group 7 fungicide.[3][4] Inpyrfluxam demonstrates
high efficacy against a wide range of phytopathogenic fungi, including those in the divisions
Basidiomycota and Ascomycota, such as Asian soybean rust (Phakopsora pachyrhizi), apple
scab (Venturia inaequalis), and Rhizoctonia species.[1][2][5] The active form of the molecule is
the R-enantiomer, which constitutes approximately 97% of the technical grade product.[6] This
document provides a detailed technical overview of its molecular mechanism of action,
supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Succinate
Dehydrogenase Inhibition

The primary molecular target of inpyrfluxam is Complex Il of the mitochondrial electron
transport chain, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone
oxidoreductase.[1][7] Inpyrfluxam acts as a potent succinate dehydrogenase inhibitor (SDHI).

[6]eelel

The SDH enzyme is a critical component of cellular metabolism, uniquely participating in both
the tricarboxylic acid (TCA) cycle and the electron transport chain.[10] It catalyzes the oxidation
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of succinate to fumarate in the TCA cycle and transfers the resulting electrons to ubiquinone
(coenzyme Q), reducing it to ubiquinol.[11][12]

Inpyrfluxam binds to the ubiquinone binding site (Q-site) of the SDH complex, which is formed
by the SdhB, SdhC, and SdhD subunits.[10][12] This binding competitively inhibits the
reduction of ubiquinone, effectively blocking the electron flow from succinate through Complex
[1.[5] By disrupting this crucial step, inpyrfluxam halts mitochondrial respiration at Complex I,
which directly inhibits the production of ATP, the cell's primary energy currency.[8] This energy
depletion ultimately leads to the cessation of fungal growth and cell death.[8][9]
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Biochemical Consequences and Cellular Impact

The inhibition of SDH by inpyrfluxam leads to significant and measurable disruptions in fungal
metabolism.[1] Metabolome analysis of P. pachyrhizi treated with inpyrfluxam revealed a
dose-dependent accumulation of succinic acid, the substrate for SDH.[1] Concurrently, there
was a marked decrease in the downstream metabolites of the TCA cycle, such as fumaric acid
and malic acid.[1]

Furthermore, this analysis showed a decrease in glucose-6-phosphate (G6P), indicating that
the disruption of the central energy metabolism pathway affects preceding pathways like
glycolysis.[1] The overall effect is a comprehensive breakdown of the fungus's energy
production system, leading to potent fungicidal activity.[1]
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Caption: Metabolic impact of SDH inhibition by inpyrfluxam on the TCA cycle.

Quantitative Efficacy Data

Enzymatic assays have quantified the high inhibitory activity of inpyrfluxam against its target.
The concentration required for 50% inhibition (IC50) against succinate-cytochrome c reductase
(SCR) in P. pachyrhizi demonstrates its superior potency compared to other mitochondrial
inhibitors.[1]
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IC50 (mg/L) against P.

Compound Target Site pachyrhizi SCR Activity
Inpyrfluxam Complex I 0.000057

Benzovindiflupyr Complex I 0.00013

Azoxystrobin Complex Il 0.0033

Tolfenpyrad Complex | >3

Table 1: Comparative inhibitory
activity of Inpyrfluxam and
other fungicides on the
mitochondrial electron
transport chain of Phakopsora
pachyrhizi. Data sourced from

Sumitomo Chemical.[1]

Experimental Protocols
Protocol 1: SDH Enzyme Inhibition Assay

This protocol is a representative method for determining the inhibitory effect of inpyrfluxam on
SDH activity, based on methodologies described for SDHI fungicides.[1][11] The assay
measures succinate-cytochrome c reductase (SCR) activity, which reflects electron transfer
through both Complex Il and Complex IIl.

1. Preparation of Sub-Mitochondrial Fraction:
o Germinate spores of the target fungus (e.g., P. pachyrhizi) under optimal conditions.

e Harvest germinated spores and suspend in a chilled isolation buffer (e.g., 0.3 M mannitol, 25
mM KH2PO4, pH 7.4).[13]

 Disrupt cells using mechanical methods such as a bead beater or sonication on ice.

o Centrifuge the homogenate at low speed (e.g., 1,500 x g for 10 min) to pellet cell debris.
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Collect the supernatant and centrifuge at high speed (e.g., 12,000 x g for 20 min) to pellet
mitochondria.

Resuspend the mitochondrial pellet in a hypotonic buffer and subject it to freeze-thaw cycles
or sonication to generate sub-mitochondrial particles (SMPs).

Centrifuge at high speed (e.g., 100,000 x g for 60 min) and resuspend the SMP pellet in the
assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

. SCR Activity Assay:

In a 96-well microplate or spectrophotometer cuvette, add assay buffer (e.g., 20 mM
phosphate buffer, pH 7.2, 0.1% Triton X-100).[14]

Add a known concentration of SMPs.

Add inhibitors of other complexes to isolate the C-11/C-Ill pathway: KCN (to inhibit Complex
IV) and Rotenone (to inhibit Complex I).[11][15]

Add varying concentrations of inpyrfluxam (or other test compounds) dissolved in a suitable
solvent (e.g., DMSO). Include a solvent-only control.

Pre-incubate the mixture for 10-15 minutes at room temperature.[13]

Initiate the reaction by adding the substrates: succinate and oxidized cytochrome c.

Monitor the reduction of cytochrome ¢ by measuring the increase in absorbance at 550 nm
over time in kinetic mode.[11]

Calculate the rate of reaction from the linear portion of the curve. Determine the percent
inhibition for each inpyrfluxam concentration relative to the control and calculate the IC50
value.
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Caption: Experimental workflow for the Succinate-Cytochrome ¢ Reductase (SCR) inhibition
assay.

Protocol 2: Metabolome Analysis via Capillary
Electrophoresis-Mass Spectrometry (CE-MS)

This protocol outlines the workflow for analyzing metabolic changes in fungi upon treatment
with inpyrfluxam, as described in the literature.[1]

1. Sample Preparation:

o Treat germinated fungal spores with a specific concentration of inpyrfluxam (e.g., IC90) for
a defined period (e.g., one hour).[1] Include an untreated control group.

« Rapidly quench metabolic activity, for instance, by flash-freezing in liquid nitrogen.

» Extract hydrophilic metabolites by adding a cold extraction solvent (e.g., methanol/water
mixture).

» Homogenize the samples and centrifuge at high speed to pellet insoluble material.

o Collect the supernatant containing the metabolites. An ultrafiltration step may be included to
remove proteins.

2. CE-MS Analysis:

e The analysis is performed using a capillary electrophoresis system coupled to a mass
spectrometer.[1]

« Inject the extracted metabolite sample into the CE system.
o Separate the charged metabolites in a capillary based on their electrophoretic mobility.

 Introduce the separated ions into the mass spectrometer for detection and mass-to-charge
ratio (m/z) analysis.

« |dentify metabolites by comparing their migration times and m/z values to a standard library
of known compounds.
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3. Data Analysis:
¢ Quantify the peak areas for each identified metabolite.

o Perform statistical analysis (e.g., t-test or ANOVA) to identify significant differences in
metabolite levels between inpyrfluxam-treated and control samples.[1]

» Visualize the data using heatmaps or pathway mapping tools to interpret the metabolic
impact.

Mechanisms of Resistance

Resistance to SDHI fungicides, including inpyrfluxam, can develop in fungal populations. The
primary mechanism is target-site modification through point mutations in the genes encoding
the SDH subunits (SdhB, SdhC, SdhD).[10][16] For example, a mutation in the SAhC gene
causing an amino acid substitution from isoleucine to phenylalanine at position 86 (186F) has
been detected in P. pachyrhizi strains with reduced sensitivity to SDHIs.[1][5] Such mutations
can alter the conformation of the Q-site, reducing the binding affinity of the fungicide while
preserving the enzyme's catalytic function.[16] Non-target site mechanisms, such as increased
expression of efflux pumps that actively transport the fungicide out of the cell, may also
contribute to resistance.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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